molecular formula C16H18N2O B6362153 3-Methyl-1-(naphthalene-2-carbonyl)piperazine CAS No. 1240581-48-9

3-Methyl-1-(naphthalene-2-carbonyl)piperazine

Cat. No.: B6362153
CAS No.: 1240581-48-9
M. Wt: 254.33 g/mol
InChI Key: GDBYULGHIAWZIX-UHFFFAOYSA-N
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Description

3-Methyl-1-(naphthalene-2-carbonyl)piperazine is a piperazine derivative featuring a methyl group at the 3-position and a naphthalene-2-carbonyl substituent at the 1-position. Piperazine-based compounds are widely explored in medicinal chemistry due to their versatile pharmacological profiles, including antiviral, antipsychotic, and receptor-targeting activities .

Properties

IUPAC Name

(3-methylpiperazin-1-yl)-naphthalen-2-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-12-11-18(9-8-17-12)16(19)15-7-6-13-4-2-3-5-14(13)10-15/h2-7,10,12,17H,8-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDBYULGHIAWZIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(naphthalene-2-carbonyl)piperazine typically involves the acylation of piperazine derivatives. One common method includes the reaction of 3-methylpiperazine with 2-naphthoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(naphthalene-2-carbonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

3-Methyl-1-(naphthalene-2-carbonyl)piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-1-(naphthalene-2-carbonyl)piperazine involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application but often involve key signaling pathways in cells .

Comparison with Similar Compounds

Comparison with Similar Piperazine Derivatives

Metabolic Stability

Piperazine moieties are often metabolic liabilities due to oxidation or dealkylation. For example, in a study on Chagas disease therapeutics, piperazine-containing compounds exhibited rapid clearance via deethylation and N-oxide formation . Replacing piperazine with isosteres (e.g., 1,4-diazepane) reduced metabolic clearance while retaining potency. Compared to 3-Methyl-1-(naphthalene-2-carbonyl)piperazine, derivatives with saturated heterocycles or steric hindrance near the piperazine nitrogen may offer improved metabolic stability .

Solubility and Physicochemical Properties

Structural modifications significantly impact solubility. For instance:

  • Direct attachment of bulky groups (e.g., N-phenylpiperazine in 4(1H)-quinolone 8a) reduces solubility to <20 μM due to increased hydrophobicity.
  • Ethylene/methylene spacers (e.g., compounds 8ac , 8j ) improve solubility (80+ μM) by reducing planarity and lowering calculated pKa (~5–7 vs. ≤3.8 for direct-attached analogs) .

The naphthalene-2-carbonyl group in this compound may reduce aqueous solubility compared to analogs with polar spacers but enhance membrane permeability.

Receptor Binding and Selectivity

Piperazine substituents critically influence receptor affinity:

  • 5-HT1A Receptor: Derivatives with three-carbon alkyl linkers and acetyl groups (e.g., 3d, 5d) showed subnanomolar 5-HT1A binding. Conversely, replacing piperazine with morpholine abolished activity .
  • CCR5 Antagonists: Piperidine N-oxide derivatives (e.g., Sch-350634) achieved nanomolar antiviral activity, emphasizing the importance of lipophilic substituents like trifluoromethylphenyl groups .

Antiviral Activity

Modifications to the piperazine N–H group markedly affect antiviral potency:

  • Ethyl piperazine analog 5f : Replacing N–H with –CH2 (4d ) or oxygen (4e ) reduced activity against Rift Valley fever virus .
  • Butyl piperazine 9a : Retained antiviral efficacy comparable to the parent compound, highlighting the tolerance for alkyl extensions .

The methyl and naphthoyl groups in this compound may balance steric bulk and hydrophobicity to optimize antiviral activity.

Key Data Tables

Table 1: Solubility and pKa of Piperazine Analogs

Compound Spacer Solubility (μM) pKa (piperazine N) Reference
8a (N-phenyl) None <20 ≤3.8
8ac Ethylene 80+ 6–7
8j Methylene 80+ ~5.0

Table 2: Receptor Affinity of Selected Piperazine Derivatives

Compound Target Affinity (Ki) Selectivity Ratio (5-HT1A/5-HT2A) Reference
3d 5-HT1A 0.3 nM >100
Sch-350634 CCR5 1.4 nM N/A

Table 3: Metabolic Stability of Piperazine Derivatives

Compound Metabolic Pathway Clearance Rate Reference
Parent Piperazine N-deethylation, N-oxidation High
1,4-Diazepane Reduced oxidation Low

Biological Activity

Antimicrobial Activity

3-Methyl-1-(naphthalene-2-carbonyl)piperazine has demonstrated significant antimicrobial properties, particularly against both Gram-positive and Gram-negative bacteria . In a study conducted on related naphthalene-based piperazine derivatives, the compounds showed activity against the following bacterial strains:

Bacterial StrainTypeActivity
Staphylococcus aureusGram-positiveActive
Escherichia coliGram-negativeActive
Bacillus subtilisGram-positiveActive
Klebsiella pneumoniaeGram-negativeActive

While the exact mechanism of action is not fully elucidated, it is believed that the compound's structure allows it to interact with bacterial cell membranes, potentially disrupting their integrity.

Anticancer Properties

Research has indicated that this compound and its analogs exhibit potential anticancer activities. Studies have shown that similar compounds can inhibit the growth of various cancer cell lines. For instance, related piperazine derivatives have demonstrated antiproliferative effects against the following cancer cell lines:

Cancer Cell LineIC50 Range (μM)
HL60 (Leukemia)0.69 - 22
K562 (Leukemia)0.69 - 22
A549 (Lung cancer)0.69 - 22
PC-3 (Prostate cancer)0.69 - 22
MCF-7 (Breast cancer)0.69 - 22

The compound's anticancer activity is thought to be related to its ability to modulate various cellular processes, including cell proliferation and survival pathways.

The biological activity of this compound is believed to involve interactions with specific molecular targets. Some proposed mechanisms include:

  • Enzyme inhibition: The compound may inhibit key enzymes involved in cellular processes critical for bacterial survival or cancer cell proliferation.
  • Receptor modulation: It might interact with cellular receptors, altering signaling pathways that control cell growth and division.
  • DNA interaction: The planar naphthalene moiety could potentially intercalate with DNA, disrupting replication in rapidly dividing cells.

Structure-Activity Relationship

Studies on related compounds have provided insights into the structure-activity relationship of these piperazine derivatives . Key findings include:

  • The presence of electron-withdrawing groups on the aromatic ring can enhance antimicrobial activity.
  • Lipophilicity plays a crucial role in the compound's ability to penetrate cell membranes.
  • Modifications to the piperazine ring can significantly affect the compound's biological activity and selectivity.

Future Research Directions

While this compound shows promise, further research is needed to fully elucidate its biological activity and potential therapeutic applications. Areas for future investigation include:

  • Detailed mechanism of action studies
  • In vivo efficacy and toxicity evaluations
  • Structure optimization to enhance potency and selectivity
  • Exploration of potential synergistic effects with existing drugs

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